Ethyl 9,9-dimethyl-8-oxodecanoate
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Description
Ethyl 9,9-dimethyl-8-oxodecanoate is a chemical compound with the molecular formula C14H26O3 . It has a molecular weight of 242.36 . The compound is a light yellow oil .
Molecular Structure Analysis
The InChI code for Ethyl 9,9-dimethyl-8-oxodecanoate is1S/C14H26O3/c1-5-17-13(16)11-9-7-6-8-10-12(15)14(2,3)4/h5-11H2,1-4H3
. This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
1. Synthesis of Macrocyclic Systems
Ethyl 9,9-dimethyl-8-oxodecanoate has been utilized in the synthesis of macrocyclic systems. This involves incorporating fused or exocyclic nitrogen heterocycles of different ring sizes, showcasing its versatility in organic synthesis (Zoorob, Elsherbini, & Hamama, 2012).
2. Laser Active Cyanopyrromethene-BF2 Complexes
In the field of laser technology, this compound has been instrumental in developing cyanopyrromethene-BF2 complexes, contributing to advancements in laser applications (Sathyamoorthi, Boyer, Allik, & Chandra, 1994).
3. Synthesis of Fluorinated Retinoic Acids
Ethyl 9,9-dimethyl-8-oxodecanoate plays a role in synthesizing fluorinated retinoic acids, demonstrating its potential in developing therapeutic compounds (Chan, Specian, & Pawson, 1982).
4. Role in Deesterification of Phospholipids
This compound is also involved in studies exploring the deesterification of phospholipids by superoxide anions, indicating its importance in understanding biological processes (Niehaus, 1978).
5. Synthesis of Antitumor Substances
In cancer research, Ethyl 9,9-dimethyl-8-oxodecanoate has been used in synthesizing antitumor substances, highlighting its significance in medicinal chemistry (Kinoshita & Umezawa, 1962).
6. Inhibitors of Hystone Deacetylase
The compound's derivatives are used in preparing inhibitors of hystone deacetylase, a target in the treatment of various diseases, including cancer (Rodriquez et al., 2006).
7. Photosynthetic Antenna Systems
Ethyl 9,9-dimethyl-8-oxodecanoate has applications in optimizing energy transfer in photosynthetic antenna systems, contributing to the understanding of energy transfer processes in biology (Fujihira, Sakomura, & Sawada, 1998).
properties
IUPAC Name |
ethyl 9,9-dimethyl-8-oxodecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-5-17-13(16)11-9-7-6-8-10-12(15)14(2,3)4/h5-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFBKVGGMFWWHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645666 |
Source
|
Record name | Ethyl 9,9-dimethyl-8-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 9,9-dimethyl-8-oxodecanoate | |
CAS RN |
898776-45-9 |
Source
|
Record name | Ethyl 9,9-dimethyl-8-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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